Methyl 4-[(4-bromophenoxy)methyl]benzoate
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Description
“Methyl 4-[(4-bromophenoxy)methyl]benzoate” is a unique chemical compound with the empirical formula C14H11BrO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-bromobenzoic acid with methanol in the presence of a catalyst such as dichlorohydantoin . The reaction is carried out at 60°C for 7 hours . After the methanol is recovered by rotary evaporation, the product is transferred to a separatory funnel, washed with ethyl acetate, sodium carbonate solution, and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br
. The InChI representation is 1S/C14H11BrO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
. The molecular weight of the compound is 307.14 . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 307.14 . The compound’s empirical formula is C14H11BrO3 .Safety and Hazards
“Methyl 4-[(4-bromophenoxy)methyl]benzoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
methyl 4-[(4-bromophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTODZCDMEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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